3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylquinoline
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Overview
Description
3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylquinoline is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylquinoline typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group and the piperazine moiety. Common reagents used in these reactions include sulfonyl chlorides, piperazine derivatives, and various catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylquinoline can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions on the quinoline or piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylquinoline depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Piperazine Derivatives: Compounds with piperazine rings and various functional groups.
Benzenesulfonyl Derivatives: Compounds with benzenesulfonyl groups attached to different molecular frameworks.
Uniqueness
3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylquinoline is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
For detailed and specific information, consulting scientific literature, databases, and research articles is recommended.
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2S/c1-19-7-12-24-23(17-19)26(25(18-28-24)33(31,32)22-5-3-2-4-6-22)30-15-13-29(14-16-30)21-10-8-20(27)9-11-21/h2-12,17-18H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSGHCJICPUMPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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